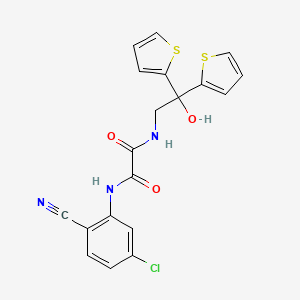
N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C19H14ClN3O3S2 and its molecular weight is 431.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Overview
N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide is a complex organic compound characterized by its diverse functional groups, which include a chloro-substituted phenyl ring, a cyano group, a hydroxyethyl group, and thiophene rings. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities and applications as a scaffold for drug development.
- Molecular Formula : C19H14ClN3O3S2
- Molecular Weight : 431.91 g/mol
- CAS Number : 1251689-70-9
The compound's structure allows it to exhibit properties typical of both aromatic compounds and heterocycles, which may influence its biological interactions and therapeutic potential.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. Its multiple functional groups facilitate binding interactions that can modulate biological pathways. The compound may exhibit:
- Antioxidant Activity : Potentially reducing oxidative stress in cells.
- Anticancer Properties : Indications of cytotoxic effects against various cancer cell lines.
Biological Studies and Findings
Recent studies have explored the biological activity of similar compounds and their derivatives. For instance:
| Study | Findings |
|---|---|
| Chityala et al. (2014) | Investigated the cytotoxic activities of Schiff bases and their metal complexes, revealing significant antitumor effects on HeLa cells. |
| Shanty et al. (2017) | Reported that heterocyclic Schiff bases exhibited moderate cytotoxicity against cancer cell lines with promising selectivity indices. |
| Akocak et al. (2017) | Evaluated histamine Schiff bases as activators for carbonic anhydrases, demonstrating potential therapeutic applications in cancer treatment. |
These findings suggest that compounds with structural similarities to this compound may possess significant biological activities.
Case Studies
-
Anticancer Activity : A study assessing the effects of similar oxalamides on various cancer cell lines indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer properties.
- Example : Compound 5 from Shanty et al. showed an IC50 of 57.7 µM against KB-3-1 cell line.
- Antioxidant Effects : Research on related compounds demonstrated their ability to scavenge free radicals and reduce oxidative damage in cellular models.
Applications
The versatility of this compound extends into various fields:
- Medicinal Chemistry : As a potential lead compound for drug development targeting cancer and other diseases.
- Materials Science : Utilized in synthesizing novel materials due to its unique structural properties.
Propiedades
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3S2/c20-13-6-5-12(10-21)14(9-13)23-18(25)17(24)22-11-19(26,15-3-1-7-27-15)16-4-2-8-28-16/h1-9,26H,11H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJHWHWBUULYLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













